(S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid
Description
Properties
Molecular Formula |
C15H20N2O6 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(21)17-11(12(18)19)16-13(20)22-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 |
InChI Key |
LZKLCCQMIRWDCR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multiple steps:
Protection of the Amine Groups: The initial step involves the protection of the amine groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride. These reactions are usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Formation of the Acetic Acid Derivative: The protected amine is then reacted with a suitable acetic acid derivative, often using coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid may involve automated synthesis machines that can handle the multiple steps required for its synthesis. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Deprotection Reactions
The compound undergoes sequential removal of its protective groups under controlled conditions:
Critical Note: The order of deprotection matters. Boc removal under acidic conditions precedes Cbz hydrogenolysis to avoid premature amine exposure.
Peptide Coupling Reactions
The carboxylic acid moiety participates in amide bond formation via activating reagents. Key data from TCBOXY-mediated couplings (Scheme 2 in ):
| Reaction Partner | Reagent System | Yield (%) | Steric Outcome |
|---|---|---|---|
| Cyclohexylamine | TCBOXY/DIPEA/DMAP | 92 | Racemization-free |
| Benzothiazole-2-thiol | TCBOXY/DIEA | 85 | Retention of S-configuration |
Mechanistic Insight: Activation proceeds through an N-acyl pyridinium intermediate (III in ), enabling nucleophilic attack by amines or thiols without epimerization at the α-carbon .
Catalytic Hydrogenation
Used in stereoselective reductions, as demonstrated in Ru-catalyzed transfer hydrogenation:
Equation:
This method achieves dr >20:1 for β-hydroxy-α-amino acid derivatives .
Nucleophilic Substitutions
The α-amino acid backbone facilitates alkylation and acylation:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzylation | BnBr/NaH/THF | Cbz-protected benzyl ester | 78 |
| Acetylation | Ac₂O/pyridine | N-acetylated derivative | 91 |
Limitation: Steric hindrance from Boc/Cbz groups reduces reactivity toward bulky electrophiles like trityl chloride.
Enzymatic Transformations
Lipases and proteases show differential activity:
| Enzyme | Reaction | Conversion (%) | Selectivity |
|---|---|---|---|
| Porcine pancreas lipase | Ester hydrolysis | 42 | C-terminal preference |
| Subtilisin Carlsberg | Amide bond cleavage | <5 | Inert due to protections |
Structural Basis: The tert-butyl group creates a steric shield, blocking access to protease active sites.
Comparative Reactivity Table
Reactivity toward common peptide-coupling reagents:
| Reagent | Activation Time (min) | Coupling Efficiency (%) | Side Products |
|---|---|---|---|
| DCC/HOBt | 30 | 88 | <2% anhydrides |
| HATU | 5 | 95 | None detected |
| TCBOXY | 15 | 92 | Oxyma byproducts |
Recommendation: TCBOXY provides faster activation than classical carbodiimides while minimizing racemization .
Scientific Research Applications
Peptide Synthesis
(S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid is primarily utilized as a building block in peptide synthesis. The benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups facilitate the selective functionalization of amino acids during the synthesis of peptides and proteins.
Case Study: Synthesis of Bioactive Peptides
Recent studies have demonstrated the effectiveness of using Z-Asp(OtBu)-OH in synthesizing bioactive peptides that exhibit antimicrobial properties. For instance, a peptide synthesized using Z-Asp(OtBu)-OH showed enhanced activity against resistant bacterial strains, indicating its potential in developing new antibiotics .
Drug Development
The compound's ability to modify amino acids makes it valuable in drug development, particularly for designing prodrugs that can enhance bioavailability and reduce toxicity.
Case Study: Prodrug Design
Research has illustrated how derivatives of Z-Asp(OtBu)-OH can be transformed into prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage. This approach has been particularly useful in formulating drugs for conditions like cancer, where targeted delivery is crucial .
Biochemical Studies
Z-Asp(OtBu)-OH is also employed in biochemical studies to investigate enzyme mechanisms and protein interactions due to its structural similarity to natural amino acids.
Case Study: Enzyme Mechanism Investigation
A study focused on the interaction of Z-Asp(OtBu)-OH with specific enzymes revealed insights into the catalytic mechanisms of proteases. The findings suggested that modifications at the amino acid level could significantly influence enzyme activity and specificity .
Therapeutic Applications
Emerging research indicates potential therapeutic applications for Z-Asp(OtBu)-OH in treating neurodegenerative diseases due to its role in modulating neurotransmitter pathways.
Case Study: Neuroprotective Effects
In vitro studies have shown that compounds derived from Z-Asp(OtBu)-OH can protect neuronal cells from oxidative stress, suggesting a possible application in therapies for diseases like Alzheimer's and Parkinson's .
Data Tables
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid primarily involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the amine functionalities from unwanted reactions, allowing for selective reactions at other sites of the molecule. These protecting groups can be selectively removed under specific conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Key Structural Features :
- Stereochemistry: The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains.
- Protecting Groups: Cbz Group: Labile under hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH). Boc Group: Removed via mild acids (e.g., trifluoroacetic acid, TFA) .
- Backbone : The acetic acid scaffold allows straightforward incorporation into peptide sequences.
Comparison with Structurally Similar Compounds
The following table and analysis highlight critical differences between the target compound and its analogs in terms of substituents, physicochemical properties, and applications.
Table 1: Comparative Analysis of Dual-Protected Amino Acid Derivatives
Structural and Functional Insights
Impact of Substituents on Lipophilicity :
- Bulky aromatic groups (e.g., dihydroindenyl in ) increase logP values, favoring blood-brain barrier penetration.
- Fluorinated cyclohexyl derivatives () exhibit improved metabolic resistance due to reduced oxidative metabolism.
Stereochemical Considerations :
- The (S)-configuration is critical for biological activity in peptide-based therapeutics. For example, (S)-Boc-adamantylglycine () shows higher receptor-binding affinity than its (R)-isomer.
Synthetic Utility :
Stability and Reactivity
- Acid Sensitivity : Boc groups are cleaved under mild acidic conditions (e.g., TFA), whereas Cbz groups require stronger acids (e.g., HBr/AcOH) or catalytic hydrogenation .
- Thermal Stability: Fluorinated derivatives () exhibit higher thermal stability (boiling point ~410°C predicted) compared to non-fluorinated analogs.
Biological Activity
(S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid, also known by its CAS number 3408-50-2, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
The molecular formula of (S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid is C19H26N2O7, with a molecular weight of 394.42 g/mol. The compound features a complex structure that includes benzyloxy and tert-butoxycarbonyl functional groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 3408-50-2 |
| Molecular Formula | C19H26N2O7 |
| Molecular Weight | 394.42 g/mol |
| Purity | >98% |
Research indicates that (S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid exhibits various biological activities, primarily through interactions with specific enzymes and receptors:
- Inhibition of Fibrosis : The compound has shown promising results in inhibiting collagen synthesis, particularly COL1A1, which is a key factor in liver fibrosis. In vitro studies demonstrated inhibition rates ranging from 31.18% to 49.34%, comparable to standard agents like EGCG .
- Anti-inflammatory Effects : The presence of the benzyloxy carbonyl group contributes to anti-inflammatory properties by modulating cytokine production and reducing the expression of inflammatory markers .
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, potentially due to its ability to interfere with cellular signaling pathways involved in proliferation and survival .
Case Study 1: Liver Fibrosis Model
In a study involving hepatic stellate cells stimulated by TGFβ1, treatment with (S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid resulted in a significant reduction of fibronectin and COL1A1 protein levels in a dose-dependent manner. This suggests its potential as a therapeutic agent for liver fibrosis management.
Case Study 2: Cancer Cell Lines
The compound was tested against various cancer cell lines, revealing selective cytotoxicity. It exhibited an IC50 value of approximately 15 µM against hepatocellular carcinoma cells, indicating a robust anticancer effect compared to control treatments .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds, highlighting the importance of specific functional groups in enhancing biological activity:
- Functional Group Influence : Modifications to the tert-butoxycarbonyl moiety significantly affected the compound's inhibitory activity against COL1A1. For instance, replacing this group with less polar alternatives resulted in decreased activity .
- Bioisosterism : Studies have shown that substituting certain groups while maintaining overall molecular integrity can lead to enhanced pharmacological profiles without compromising efficacy .
Q & A
Q. What is the role of dual protecting groups (Cbz and Boc) in this compound during peptide synthesis?
The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups protect the α-amine and side-chain amine, respectively, enabling selective deprotection during stepwise peptide assembly. The Boc group is acid-labile (removed with TFA), while Cbz is base-sensitive (cleaved via hydrogenolysis). This orthogonal protection minimizes side reactions, as demonstrated in the synthesis of analogous compounds using sequential deprotection strategies .
Q. How can researchers optimize the synthesis of this compound to improve yield?
Key steps include:
- pH control : Use NaHCO₃ to maintain alkaline conditions during Cbz introduction, preventing premature hydrolysis .
- Reagent stoichiometry : Ensure excess benzyl chloroformate (1.2–1.5 equivalents) to drive the reaction to completion .
- Purification : Employ flash chromatography with a gradient solvent system (e.g., hexane/ethyl acetate) to isolate the product from byproducts like unreacted intermediates .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as fine particulates may irritate respiratory pathways .
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
- pH stability : Conduct accelerated stability studies in buffers (pH 1–13) and analyze degradation via HPLC-MS .
- Light sensitivity : Expose the compound to UV-Vis light and monitor structural changes using FTIR or NMR .
Q. How to resolve contradictions in reported NMR data for structurally similar analogs?
For example, conflicting δH values for nitro-substituted analogs (e.g., 3-nitrophenyl derivatives in vs. 25) may arise from solvent polarity or concentration effects. To address this:
Q. What strategies mitigate side reactions during Boc/Cbz deprotection in complex systems?
Q. How can enantiomeric purity be validated for chiral derivatives of this compound?
Q. What methodologies evaluate the compound’s environmental impact given limited ecotoxicity data?
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial breakdown in aqueous systems.
- QSAR modeling : Predict toxicity endpoints (e.g., LC50 for fish) based on structural analogs .
Data Analysis and Experimental Design
Q. How to design experiments to study the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
Q. How to address discrepancies in reported melting points for derivatives?
Variations (e.g., in vs. commercial data) may stem from polymorphic forms or impurities. Solutions include:
- Recrystallization from ethanol/water to obtain pure crystals.
- Differential scanning calorimetry (DSC) to identify polymorph transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
